Benzydamine hydrochloride Benzydamine hydrochloride Benzydamine hydrochloride is a member of indazoles.
Benzydamine Hydrochloride is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, benzydamine hydrochloride does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)
A benzyl-indazole having analgesic, antipyretic, and anti-inflammatory effects. It is used to reduce post-surgical and post-traumatic pain and edema and to promote healing. It is also used topically in treatment of RHEUMATIC DISEASES and INFLAMMATION of the mouth and throat.
Brand Name: Vulcanchem
CAS No.: 132-69-4
VCID: VC20744422
InChI: InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
SMILES: CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Molecular Formula: C19H24ClN3O
Molecular Weight: 345.9 g/mol

Benzydamine hydrochloride

CAS No.: 132-69-4

Cat. No.: VC20744422

Molecular Formula: C19H24ClN3O

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Benzydamine hydrochloride - 132-69-4

CAS No. 132-69-4
Molecular Formula C19H24ClN3O
Molecular Weight 345.9 g/mol
IUPAC Name 3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Standard InChI Key HNNIWKQLJSNAEQ-UHFFFAOYSA-N
SMILES CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Canonical SMILES CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Appearance Powder
Melting Point 160.0 °C

Chemical Properties

Structure and Physical Properties

Benzydamine hydrochloride has the molecular formula C19H23N3O·HCl with a molecular weight of 345.87 g/mol . It is characterized as a white to off-white solid compound with a melting point range of 147-153°C .

The compound exhibits specific solubility characteristics that influence its pharmaceutical formulations:

PropertyDescription
Melting point147-153°C
Storage temperatureInert atmosphere, 2-8°C
SolubilitySoluble in water, ethanol, chloroform, n-butanol or DMSO. Slightly soluble in chloroform, DMSO, and methanol
Physical formSolid
ColorWhite to Off-White

Table 1: Physical properties of benzydamine hydrochloride

Synthesis

Benzydamine hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to produce an N-nitroso derivative. This intermediate is subsequently reduced by sodium thiosulfate to generate a transient hydrazine, which undergoes spontaneous internal hydrazide formation. The final product is obtained by treating the resultant enolate with 3-chloro-1-dimethylamino propane .

Mechanism of Action

Anti-inflammatory Effects

Benzydamine hydrochloride exhibits a unique mechanism of action that distinguishes it from traditional NSAIDs. Its lipophilic nature gives it high affinity for cell membranes, where it exerts membrane stabilization properties . This membrane interaction contributes to its local anesthetic effect, which is also related to the drug's interaction with cationic channels .

The compound inhibits the production of pro-inflammatory cytokines, resulting in analgesia. Furthermore, it inhibits leukocyte-endothelial interactions and platelet aggregation, which are crucial components of the inflammatory response . Recent research has also indicated that benzydamine may play a role in limiting inflammatory pain through interactions with specific ion channels .

Antimicrobial Activity

Beyond its anti-inflammatory properties, benzydamine hydrochloride possesses significant antimicrobial activity against a spectrum of pathogens. It is effective against both gram-positive and gram-negative bacteria, as well as various fungal species, particularly Candida albicans and non-albicans strains . This dual anti-inflammatory and antimicrobial action makes it particularly valuable for treating inflammatory conditions that may be complicated by microbial factors.

Clinical Applications

FormulationResponders (%)Non-responders (%)
Benzydamine spray (n = 174)159 (91.4%)15 (8.6%)
Benzydamine lozenges (n = 181)164 (90.6%)17 (9.4%)

Table 2: Comparison of responder rates between benzydamine hydrochloride spray and lozenges in per-protocol population

Other Applications

Beyond its applications in oropharyngeal disorders and postoperative care, benzydamine hydrochloride has demonstrated utility in various other clinical scenarios. These include:

  • Management of oral mucositis induced by chemotherapy or radiotherapy in head and neck cancer patients

  • Treatment of inflammatory conditions in gynecology via vaginal douche preparations

  • Topical application for dermatological inflammatory conditions

  • Dental and oral procedures for management of pain and inflammation

Pharmacokinetics

Benzydamine hydrochloride is primarily designed for topical application, which offers several advantages over systemic administration. When applied topically, the drug is well tolerated and effective, with a marked reduction in side effects and complications that potentially occur during systemic administration of other anti-inflammatory medications .

The lipophilic nature of benzydamine hydrochloride enhances its ability to penetrate locally into inflamed tissues while limiting systemic absorption. This targeted delivery mechanism contributes to its favorable safety profile when used as directed .

Novel Formulations

Research into innovative delivery systems for benzydamine hydrochloride continues to evolve. Novel formulations for oral administration include in situ gelling preparations designed to be sprayed onto damaged oral mucosa . These advanced delivery systems aim to enhance the drug's residence time at the site of application, potentially improving efficacy and patient compliance.

The available pharmaceutical forms of benzydamine hydrochloride include:

  • Oral spray (0.3% solution)

  • Mouthwash

  • Lozenges (3 mg)

  • Dermal cream

  • Aerosol

  • Vaginal douche preparations

Each formulation is designed to optimize delivery for specific clinical applications, considering factors such as the site of action, required duration of effect, and patient convenience.

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